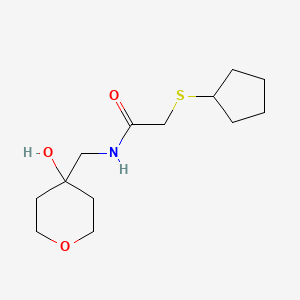
1-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential applications in treating various neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, an important neurotransmitter in the brain.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Cyclopropane Derivatives A study presented a high yield synthetic method for cyclopropane derivatives starting from commercially available cyclopropane carboxylic acid. This research highlights the importance of cyclopropane derivatives in various chemical syntheses, demonstrating the compound's relevance in creating complex molecular structures (Zhihui Zhou et al., 2021).
Electrochromic and Electrofluorescent Polyamides Another study focused on electroactive polyamides containing fluorene units, exhibiting exceptional thermal stability and reversible electrochromic characteristics. These materials' synthesis and properties suggest potential applications in electronic and photonic devices, indicating the utility of fluorinated compounds in advanced material science (Ningwei Sun et al., 2016).
Biological Applications
Antidepressant Potential Research on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives explored their potential as antidepressants, showing some derivatives had higher activity than standard treatments. This study underscores the cyclopropane derivatives' significance in medicinal chemistry, particularly in designing new therapeutic agents (B. Bonnaud et al., 1987).
Alzheimer’s Disease Research A specific study evaluated the effects of a cyclopropanecarboxylic acid derivative on brain β-amyloid pathology and spatial memory in a mouse model of Alzheimer's disease. This compound showed significant attenuation of brain β-amyloid pathology, illustrating the potential therapeutic applications of cyclopropane derivatives in neurodegenerative disease research (B. Imbimbo et al., 2009).
Material Science and Polymer Chemistry
Aromatic Polyamides with Cyclohexane Structure Research into aromatic polyamides incorporating the cyclohexane structure showcased these polymers' excellent solubility and thermal stability. This indicates the relevance of cycloalkane derivatives in developing high-performance materials with potential applications in various industrial and technological fields (S. Hsiao et al., 1999).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO2/c1-16(2,3)14(20)8-11-19-15(21)17(9-10-17)12-4-6-13(18)7-5-12/h4-7,14,20H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLPEUDANMXFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1(CC1)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2893739.png)

![N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2893741.png)
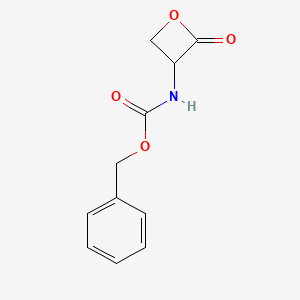
![1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2893745.png)
![2,4,7-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893746.png)


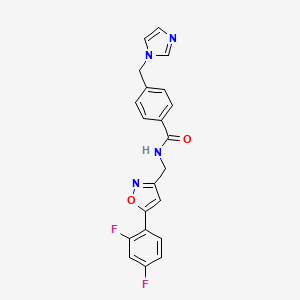

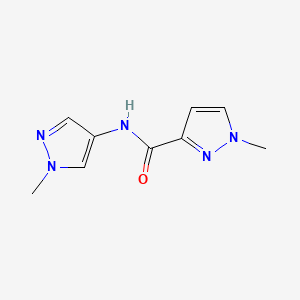
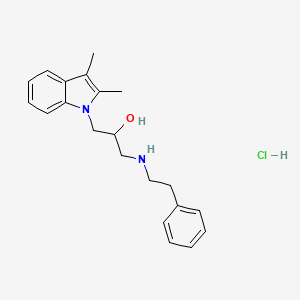
![5-(6-Tert-butylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2893760.png)
